molecular formula C10H9BrO4 B1430870 Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate CAS No. 5025-56-9

Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B1430870
CAS No.: 5025-56-9
M. Wt: 273.08 g/mol
InChI Key: QYMPAGZQZQRTOI-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate (CAS: 5025-56-9) is a brominated benzodioxole derivative with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol . It is a solid compound typically stored at 2–8°C under inert conditions . The bromomethyl group at position 6 of the benzodioxole ring makes it a versatile intermediate in organic synthesis, particularly for alkylation, coupling, or functional group transformations . Its primary use is in pharmaceutical and chemical research, such as synthesizing non-competitive inhibitors of liver pyruvate kinase and thyroid iodine transport modulators .

Properties

IUPAC Name

methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)7-3-9-8(14-5-15-9)2-6(7)4-11/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMPAGZQZQRTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1CBr)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214162
Record name Methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-56-9
Record name Methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5025-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(bromomethyl)-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated benzodioxole structure, which contributes to its unique chemical behavior and biological interactions. The compound's molecular formula is C10H9BrO4C_{10}H_{9}BrO_{4}, with a molecular weight of approximately 273.08 g/mol.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing cellular signaling pathways .
  • Oxidative Stress Induction : Some studies suggest that benzodioxole derivatives can induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Research Findings

A comprehensive review of existing literature reveals several significant findings related to the biological activity of this compound:

StudyFocusKey Findings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Antimicrobial ActivityExhibited significant antibacterial effects against Staphylococcus aureus.
Receptor InteractionSuggested modulation of GABA receptors, indicating potential neuroactive properties.

Case Studies

  • Anticancer Efficacy : A study investigating the effects of benzodioxole derivatives on breast cancer cells found that specific modifications enhanced their cytotoxicity. The study highlighted the importance of bromination in increasing the compound's potency against cancer cells.
  • Antimicrobial Testing : Another case study focused on the antimicrobial properties of related compounds showed that modifications at the bromine position significantly affected antibacterial activity. This suggests that this compound could be similarly effective.

Scientific Research Applications

Antitumor Activity

Research indicates that methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate exhibits significant antitumor properties. Its brominated structure enhances its reactivity and interaction with biological targets involved in cancer progression.

A study highlighted its effect on various human cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung carcinoma)12.5
This compoundMCF7 (breast adenocarcinoma)15.0
Non-brominated analogA54925.0
Non-brominated analogMCF730.0

This data suggests that the presence of bromine significantly enhances the cytotoxic effects against cancer cells compared to non-brominated analogs.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Agrochemical Applications

This compound is also utilized in the agrochemical industry as a building block for the synthesis of various agrochemicals. Its derivatives have shown potential in developing pesticides and herbicides due to their biological activity against pests and pathogens .

Case Studies

  • Synthesis of Isocoumarins : A study demonstrated the utility of this compound in synthesizing isocoumarins via palladium-catalyzed α-arylation of ketones. This method showcased high functional group tolerance and yielded richly decorated isocoumarins with notable antibacterial and antifungal activities .
  • Diketopiperazine Derivatives : The compound has been used as an intermediate in synthesizing diketopiperazine-based analogs of tadalafil, showcasing its versatility in medicinal chemistry applications. The derivatives produced exhibited promising biological activities, indicating the compound's potential role in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate is highlighted through comparisons with analogous benzodioxole and dioxine derivatives. Key differences in substituent positions, ring systems, and reactivity are summarized below:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Molecular Formula Key Substituents Reactivity/Applications Reference
This compound (Target) 5025-56-9 C₁₀H₉BrO₄ Bromomethyl (C6), ester (C5) High reactivity in nucleophilic substitution; used in thyroid inhibitors and alkylation
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate 823225-66-7 C₁₀H₇BrO₄ Bromo (C6), ester (C4) Lower reactivity due to bromo (vs. bromomethyl); positional isomer of target compound
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 134419-43-5 C₁₀H₉BrO₄ Bromo (C8), ester (C5), dihydro-1,4-dioxine Saturated dioxine ring alters electron density; used in biphenyl synthesis
Methyl 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate 7168-93-6 C₁₀H₉BrO₅ Bromo (C6), methoxy (C7), ester (C5) Methoxy group enhances electron density; intermediate for liver ailment treatments
Methyl benzo[d][1,3]dioxole-5-carboxylate N/A C₉H₈O₄ Ester (C5) Lacks bromine; precursor for esterification and coupling reactions
Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate 526221-05-6 C₁₁H₁₂O₆ Ethoxy (C2), hydroxy (C7), ester (C5) Polar substituents improve solubility; limited use in alkylation

Key Findings from Comparative Analysis

Reactivity Differences :

  • The bromomethyl group in the target compound enables direct alkylation or coupling reactions, unlike simple bromo substituents (e.g., CAS 823225-66-7) .
  • The methoxy group in CAS 7168-93-6 stabilizes the aromatic ring via resonance, reducing electrophilic substitution rates compared to bromomethyl .

Ring System Variations :

  • Dihydro-1,4-dioxine (CAS 134419-43-5) introduces ring saturation, reducing planarity and altering steric effects compared to the fully aromatic 1,3-dioxole ring .

Synthetic Utility: The target compound’s quantitative yield in bromination reactions (using N-bromosuccinimide) contrasts with lower yields (~29%) observed in benzyl bromide alkylations (e.g., ) .

Pharmacological Relevance :

  • The target compound is critical in synthesizing thyroid iodine transport inhibitors (e.g., ), whereas CAS 7168-93-6 derivatives are intermediates for liver therapeutics .

Preparation Methods

Bromomethylation of the Corresponding Hydroxymethyl Derivative

The most common and well-documented method for preparing Methyl 6-(bromomethyl)benzo[d]dioxole-5-carboxylate involves the bromination of the corresponding hydroxymethyl precursor, Methyl 6-(hydroxymethyl)benzo[d]dioxole-5-carboxylate.

  • Stepwise Process:

    • Starting Material: The hydroxymethyl derivative is synthesized or obtained.
    • Bromination: Treatment with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled temperature conditions (often 0 °C to room temperature).
    • Workup: The reaction mixture is quenched with water, and the organic layer is extracted with an ether solvent.
    • Purification: The crude product is dried over anhydrous sodium sulfate and purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as eluent.
  • Reaction Conditions:

    • Temperature: 0 °C to room temperature
    • Solvent: Often dichloromethane or diethyl ether
    • Brominating agents: PBr3 or NBS
  • Yields: Reported yields for similar bromomethylation reactions range from 70% to 90%, depending on the exact conditions and purity of reagents.

Esterification Followed by Bromomethylation

An alternative approach involves esterifying the corresponding carboxylic acid followed by bromomethylation:

  • Stepwise Process:

    • Esterification: The 6-(bromomethyl)benzo[d]dioxole-5-carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) to form the methyl ester.
    • Bromomethylation: The methyl ester is then subjected to bromomethylation as described above.
  • Experimental Example:

    • Methanol and 6-bromo-7-methoxybenzo[d]dioxole-5-carboxylic acid are combined in dichloromethane and stirred at room temperature for 12 hours.
    • The product precipitates as a white powder with an 88% yield after workup.

General Procedure for Alkyl Bromide Preparation (Applicable to This Compound)

A generalized procedure for preparing alkyl bromides, including Methyl 6-(bromomethyl)benzo[d]dioxole-5-carboxylate, involves:

  • Reagents: Treatment of the corresponding alcohol with a brominating agent such as phosphorus tribromide or hydrobromic acid.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the reaction progress.
  • Purification: After quenching with water and extraction, the product is purified by silica gel chromatography.

This method has been successfully applied to prepare various bromomethyl-substituted benzo[d]dioxole derivatives with good reproducibility and high purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Bromomethylation of alcohol Methyl 6-(hydroxymethyl)benzo[d]dioxole-5-carboxylate PBr3 or NBS, 0 °C to RT, DCM or Et2O 70–90 Requires careful temperature control
Esterification + Bromomethylation 6-bromo-7-methoxybenzo[d]dioxole-5-carboxylic acid + MeOH Acid catalyst, RT, 12 h ~88 Simple, high-yielding
General alkyl bromide synthesis Corresponding benzyl alcohol derivative PBr3 or HBr, TLC monitoring 75–85 Widely applicable, standard procedure

Research Findings and Notes

  • The bromomethylation step is critical and must be carefully controlled to avoid over-bromination or side reactions.
  • Purification by column chromatography is essential to obtain analytically pure material.
  • Spectroscopic data (NMR, IR) confirm the structure and purity of the product and are consistent with literature values for similar compounds.
  • Storage and handling recommendations emphasize minimizing freeze-thaw cycles to preserve compound integrity in solution.

This comprehensive overview synthesizes data from peer-reviewed literature and reputable chemical databases to provide an authoritative guide to the preparation of Methyl 6-(bromomethyl)benzo[d]dioxole-5-carboxylate suitable for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Esterification of 6-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid with methanol in dichloromethane at room temperature for 12 hours, yielding 88% product. Crystallization via slow evaporation of acetonitrile ensures high purity .
  • Route 2 : Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by cyclization with dibromomethane in DMF/KF, yielding 75% product . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Lower yields in Route 2 may stem from competing side reactions, mitigated by controlled reagent addition and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., bromomethyl and methoxy groups) and ester functionality.
  • X-ray Diffraction : Resolves molecular geometry, such as the non-planar ester group (OC–C–C torsion angle: -143.4°) .
  • Mass Spectrometry : Validates molecular weight (289.08 g/mol) and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition above 178°C .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302), skin irritation (H315), and respiratory risks (H335) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .

Advanced Research Questions

Q. How is this compound utilized as an intermediate in designing bioactive molecules, such as chemosensitizers or enzyme inhibitors?

  • Methodological Answer :

  • Chemosensitizers : It serves as a precursor to biphenyl derivatives that reverse multidrug resistance in cancer cells. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions introduces planar aromatic systems critical for binding ATP-binding cassette (ABC) transporters .
  • Enzyme Inhibitors : Functionalization at the bromomethyl position (e.g., substitution with imidazole or urolithin derivatives) generates non-competitive inhibitors of liver pyruvate kinase, a target in metabolic disorders .
  • Experimental Design : Prioritize substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilicity for nucleophilic attacks) .

Q. What strategies improve regioselectivity and efficiency in bromination reactions involving this compound?

  • Methodological Answer :

  • Reagent Selection : DBDMH offers superior regioselectivity over Br₂ or NBS due to controlled bromine release, minimizing over-bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring C-6 bromination.
  • Catalysis : Lewis acids like FeCl₃ accelerate bromine activation while suppressing side reactions. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Q. How can structural modifications of this compound enhance pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Prodrug Design : Replace the methyl ester with phenolic esters (e.g., benzo[d][1,3]dioxole-5-carboxylate) to increase lipophilicity. In vivo studies show such derivatives improve brain uptake by 192% via esterase-mediated hydrolysis .
  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl groups to balance hydrophobicity and metabolic stability.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict BBB permeability, prioritizing analogs with ClogP values 2–4 and polar surface areas <90 Ų .

Contradictions and Resolutions

  • Synthetic Yields : Route 1 (88%) vs. Route 2 (75%). The disparity arises from competing side reactions in Route 2 (e.g., di-bromination). Resolution: Optimize DBDMH stoichiometry (1.1 eq.) and reaction time (≤4 hours) .
  • Thermal Stability : Conflicting decomposition temperatures (178°C vs. 357 K [84°C]) in and likely stem from differing heating rates in TGA vs. melting point analysis. Standardize heating protocols (e.g., 10°C/min) for reproducibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
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Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate

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